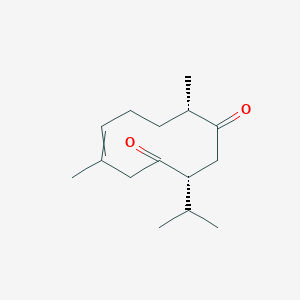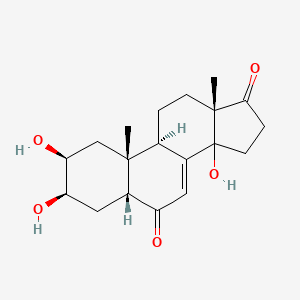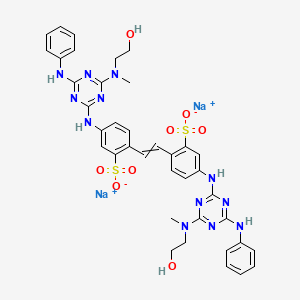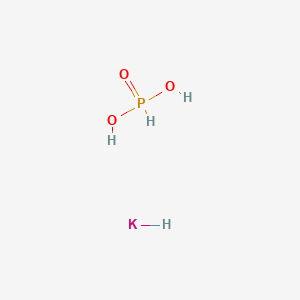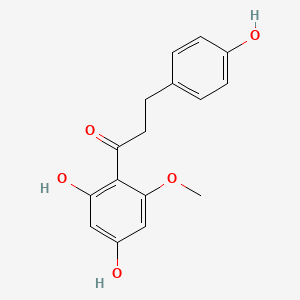
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone
Übersicht
Beschreibung
4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone is a type of chalcone . The IUPAC name for this compound is 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one . It has been found in the feces of the Mus musculus species .
Molecular Structure Analysis
The molecular formula of 4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone is C16H16O5 . It has a net charge of 0, an average mass of 288.299, and a mono-isotopic mass of 288.09977 . The InChI and SMILES strings are also provided for further structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone include a molecular weight of 288.3 g/mol . Unfortunately, other specific physical and chemical properties were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Activity
The compound 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone, a naturally occurring dihydrochalcone, has been identified to exhibit a range of biological and pharmacological activities. These activities include antioxidation, potential in treating diabetes by restraining SGLT-2, and usage in biosensors due to its capability to form clathrates. Due to its non-toxic structure, some dihydrochalcones can be used as food additives, offering unique sweet tastes. The research in this domain primarily focuses on understanding the structure-activity relationship (SAP), developing green synthesis methods, and creating new compounds with enhanced biological and pharmacological activities (Meng Li-cong, 2007).
Therapeutic and Health Benefits
Recent studies have revealed that certain natural sources rich in dihydrochalcones, like sweet tea (Lithocarpus polystachyus Rehd.), offer a myriad of health benefits. The dihydrochalcones in sweet tea, including 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone, have been recognized for their antioxidant, anti-inflammatory, antimicrobial, cardioprotective, hepatoprotective, antidiabetic, and anticancer effects. These effects are attributed to the regulation of different molecular targets and signaling pathways. The potential health benefits have led to the incorporation of dihydrochalcones into various nutraceuticals and functional foods, aiming at the prevention and management of chronic diseases (Ao Shang et al., 2020).
Material Science and Industrial Applications
Dihydrochalcones, including 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone, have been studied for their potential applications in material science and industry. The development of new materials, such as polymers from renewable resources, has seen the integration of dihydrochalcone compounds due to their non-toxic nature, rigidity, chirality, and biodegradability. These attributes make them suitable for creating high glass transition temperature polymers with good thermomechanical resistance and specific optical properties. There is a growing interest in the industrial application of these compounds, especially in creating environmentally friendly materials (F. Fenouillot et al., 2010).
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17-18,20H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBWDAJMIPJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654870 | |
| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone | |
CAS RN |
111316-17-7 | |
| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate](/img/structure/B8249485.png)
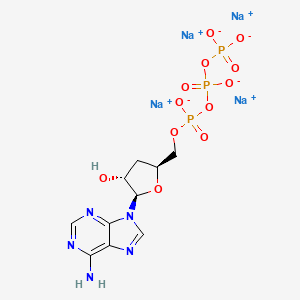
![2-[(3-Fluoro-4-nitrophenyl)methyl]propanedioic acid diethyl ester](/img/structure/B8249491.png)


![(4,5,14,15,16-Pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B8249513.png)
